9,9,18,18,27,27-hexamethylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene
Overview
Description
5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1’,2’-c]fluorene is a chemical compound with the molecular formula C33H30 . It has a molecular weight of 426.59100 .
Physical and Chemical Properties Analysis
The compound is a solid at 20°C . It has a LogP value of 8.60550 . The highest occupied molecular orbital (HOMO) energy level and lowest unoccupied molecular orbital (LUMO) energy level of a related compound are -5.10 and -2.50 eV, respectively .Scientific Research Applications
Material Properties and Applications
- Polyarene Structure and Applications : This compound, a heptacyclic polyarene, is known for its excellent solubility, high thermal stability, and ease of modification. Originally limited to synthesis and photoluminescence, its applications have expanded to include organic electronics, demonstrating the versatility of this star-shaped molecule in various materials (Goubard & Dumur, 2015).
Synthesis and Derivatives
- Synthesis of Derivatives : Research has focused on the synthesis of various derivatives of this compound. For instance, the synthesis of biangular bis-indeno-fluorene derivatives and their intermediate trioxo and dioxo derivatives (Chardonnens & Hammer, 1966).
Optical and Electronic Properties
- Photoluminescence and Charge Transfer : Donor-π-acceptor type symmetric cyclic triindole derivatives, which exhibit reversible redox oxidation potentials and photoluminescence due to intramolecular charge transfer, have been developed using this compound (Hiyoshi et al., 2007).
- π-Conjugated Molecules : Studies have shown the synthesis and optical properties of π-conjugated twin molecules based on this compound, highlighting how the optical properties are influenced by the π-linkages (Cao et al., 2004).
Electroluminescence and Device Applications
- Dendrimer-Based Applications : The largest π-conjugated dendrimers containing this compound have been prepared, showing potential in creating large-size and well-defined dendrimers for various electronic applications (Cao et al., 2003).
- Blue-Light Emitting Polymers : Novel blue-light-emitting polymers with truxene moiety demonstrate improved thermal spectral stability and good solubility, making them suitable for electronic device applications (Cao et al., 2004).
Mechanism of Action
Target of Action
The primary target of this compound, also known as 10,15-Dihydro-5,5,10,10,15,15-hexamethyl-5H-tribenzo[a,f,k]trindene, is in the field of organic electronics, specifically as a hole selective material (HSM) in perovskite solar cells .
Mode of Action
The compound interacts with its targets by facilitating the transport of holes (positive charge carriers) in the solar cell. Its highest occupied molecular orbital (HOMO) energy level and lowest unoccupied molecular orbital (LUMO) energy level are -5.10 and -2.50 eV, respectively, making it a suitable HSM for lead iodide perovskite solar cells .
Biochemical Pathways
In the context of perovskite solar cells, the compound affects the pathway of charge transport. It enables efficient solar cells with thin layers, which helps cut the unit cost of the HSL used in PVSCs .
Pharmacokinetics
While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a drug, in the context of this compound used in solar cells, we can consider its deposition onto perovskite layers and its stability as analogous properties .
Result of Action
The use of this compound in perovskite solar cells has shown high fill factors up to 82%. The champion cell achieved a maximum power conversion efficiency of 18.35% when measured under reverse voltage scan under AM1.5 G 100 mW cm −2 illumination .
Action Environment
The compound exhibits good stability in ambient air, maintaining 96.4% of their initial efficiency of 18.35% after 20 days of storage . This suggests that environmental factors such as temperature and humidity have a minimal impact on the compound’s action, efficacy, and stability.
Safety and Hazards
Properties
IUPAC Name |
9,9,18,18,27,27-hexamethylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30/c1-31(2)22-16-10-7-13-19(22)25-28(31)26-20-14-8-11-17-23(20)32(3,4)30(26)27-21-15-9-12-18-24(21)33(5,6)29(25)27/h7-18H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSZGRWXUIXAQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C4C(=C5C(=C31)C6=CC=CC=C6C5(C)C)C7=CC=CC=C7C4(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856384 | |
Record name | 5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1',2'-c]fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
597554-76-2 | |
Record name | 5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1',2'-c]fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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